

Efficacy of Methyl 11-oxo-9-undecenoate Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Methyl 11-oxo-9-undecenoate	
Cat. No.:	B15466917	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of analogs of **Methyl 11-oxo-9-undecenoate**. Due to a lack of direct experimental data on **Methyl 11-oxo-9-undecenoate**, this comparison focuses on structurally similar oxo-fatty acids and their derivatives with documented anti-inflammatory, antioxidant, and antiproliferative activities. The information presented is intended to guide future research and drug development efforts by highlighting the potential therapeutic applications of this class of compounds.

Data Presentation: Efficacy of Methyl 11-oxo-9undecenoate Analogs

The following table summarizes the quantitative data on the efficacy of various analogs. These compounds share key structural features with **Methyl 11-oxo-9-undecenoate**, namely the presence of a ketone group and unsaturation in the fatty acid chain, which are believed to be crucial for their biological activity.



Compound/Analog	Biological Activity	Key Efficacy Data	Experimental Model
8-oxo-9-octadecenoic acid (OOA)	Anti-inflammatory	- Significantly decreased LPS-induced NO, TNF-α, and IL-6 production in a dose-dependent manner.[1]	Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Electrophilic oxo-fatty acids (general)	Anti-inflammatory	- Activate Nrf2 and PPARy signaling pathways, leading to reduced cytokine and NOS2-derived NO production.[2]	Macrophage cell lines. [2]
11-oxo- eicosatetraenoic acid (11-oxo-ETE)	Antiproliferative	- Inhibited proliferation of HUVECs and LoVo cells at concentrations of 2-10 μM.[3]	Human Umbilical Vein Endothelial Cells (HUVECs) and LoVo human colon adenocarcinoma cells. [3]
15-oxo- eicosatetraenoic acid (15-oxo-ETE)	Antiproliferative	- Inhibited proliferation of HUVECs and LoVo cells at concentrations of 2-10 μΜ.[3]	Human Umbilical Vein Endothelial Cells (HUVECs) and LoVo human colon adenocarcinoma cells. [3]
Methyl (11-methyl tyrosinyl-10 hydroxy) undecenoate (sulfated)	Cytotoxic	- Exhibited promising cytotoxicity against the prostate cancer (DU145) cell line.[4]	DU145 human prostate cancer cell line.[4]
Lipoconjugates of caffeic, sinapic, ferulic, and coumaric	Antioxidant, Cytotoxic	- Displayed antioxidant properties and anticancer activity with IC50 values in	Various human cancer cell lines.[5]







acids with methyl 10undecenoate the proliferation of MDA-MB231, SKOV3, MCF7, DU 145, and HepG2 cancer cell lines.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of "**Methyl 11-oxo-9-undecenoate**" and its novel analogs.

Anti-inflammatory Activity Assay in Macrophages

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of 8-oxo-9-octadecenoic acid in LPS-stimulated RAW 264.7 cells.[1]

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Methyl 11-oxo-9-undecenoate analog) for 1 hour.
- Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
- Measurement of Nitric Oxide (NO) Production: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
- Measurement of Cytokine Production (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
- Western Blot Analysis for Signaling Proteins: To investigate the mechanism of action, the expression and phosphorylation of key signaling proteins (e.g., IκB-α, p50, ERK, JNK) are analyzed by Western blotting.[1]



Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a common method for evaluating the antioxidant potential of a compound.

- Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Reaction Mixture: The test compound is dissolved in a suitable solvent and mixed with the DPPH solution.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

- Cell Seeding: Cancer cell lines (e.g., DU145, LoVo) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
- Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

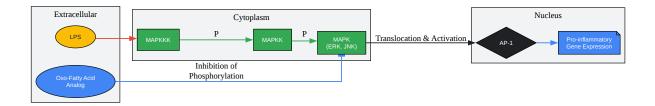


- Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.
- IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways implicated in the biological activities of oxo-fatty acid analogs.

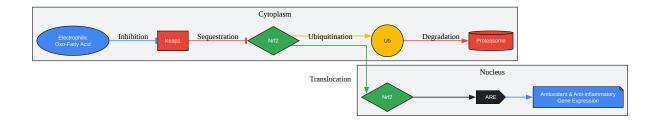
Caption: NF-kB Signaling Pathway Inhibition by Oxo-Fatty Acid Analogs.



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Caption: MAPK Signaling Pathway Inhibition by Oxo-Fatty Acid Analogs.





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Caption: Nrf2 Signaling Pathway Activation by Electrophilic Oxo-Fatty Acids.

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